

The Ozone Depletion Potential of HCFC-141b: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1-Dichloro-1-fluoroethane*

Cat. No.: *B156305*

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-dichloro-1-fluoroethane (HCFC-141b), a hydrochlorofluorocarbon, was once widely used as a solvent and foam-blowing agent, serving as a replacement for more potent ozone-depleting substances like chlorofluorocarbons (CFCs).^{[1][2]} However, due to its own potential to harm the stratospheric ozone layer, HCFC-141b has been subject to a global phase-out under the Montreal Protocol.^{[2][3]} This technical guide provides a comprehensive overview of the ozone depletion potential (ODP) of HCFC-141b, including its chemical properties, the methodologies used to determine its ODP, and the chemical pathways leading to ozone destruction.

Quantitative Data Summary

The following table summarizes the key quantitative data for HCFC-141b, providing a clear comparison of its properties relevant to ozone depletion.

Property	Value	Source(s)
Chemical Formula	$\text{C}_2\text{H}_3\text{Cl}_2\text{F}$ (or $\text{CH}_3\text{CCl}_2\text{F}$)	[2][4]
Common Name	1,1-dichloro-1-fluoroethane	[2][4]
CAS Registry Number	1717-00-6	[5][6]
Atmospheric Lifetime	9.2 - 10.8 years	[4][5][7]
Stratospheric Lifetime	Approximately 68 ± 11 years to 72.3 years	[8][9]
Ozone Depletion Potential (ODP)	0.11 - 0.12	[2][5][6][7][10]

Note: The Ozone Depletion Potential (ODP) is a relative measure of the per-mass contribution of a chemical to ozone depletion compared to that of trichlorofluoromethane (CFC-11), which is assigned a reference value of 1.0.[5]

Experimental Protocols for Determining Ozone Depletion Potential

The determination of the Ozone Depletion Potential (ODP) for a substance like HCFC-141b is a complex process that relies more on atmospheric modeling and observational data than on direct, small-scale laboratory experiments. The methodologies are semi-empirical, combining laboratory measurements of chemical properties with global atmospheric models.

A generalized workflow for determining the ODP of an HCFC involves the following key steps:

- Laboratory Studies of Molecular Properties:
 - UV Absorption Cross-Sections: Experiments are conducted to measure the absorption of ultraviolet (UV) radiation by the HCFC-141b molecule at different wavelengths and temperatures characteristic of the stratosphere. This data is crucial for calculating the rate of photodissociation, the primary process by which the molecule breaks down in the stratosphere.

- Reaction Rate Constants: The rates at which HCFC-141b reacts with other atmospheric chemical species, particularly the hydroxyl radical (OH), are measured in laboratory settings. These reactions are the primary removal mechanism for HCFCs in the troposphere and influence the substance's overall atmospheric lifetime.
- Atmospheric Observations:
 - In-situ Measurements: High-altitude research aircraft and balloons are used to collect air samples from the troposphere and stratosphere.[\[1\]](#)[\[11\]](#) These samples are then analyzed to determine the concentration of HCFC-141b and other trace gases at various altitudes.
 - Remote Sensing: Ground-based and satellite-based instruments are used to monitor the global distribution and long-term trends of HCFC-141b in the atmosphere.
- Atmospheric Modeling:
 - 2-D and 3-D Chemical Transport Models (CTMs): The data from laboratory studies and atmospheric observations are used as inputs for sophisticated computer models that simulate the transport, chemical transformation, and removal of HCFC-141b in the global atmosphere. These models account for atmospheric dynamics, such as wind patterns and vertical mixing.
 - ODP Calculation: The ODP is calculated by running the CTM with a sustained emission of HCFC-141b and comparing the resulting steady-state ozone depletion to the depletion caused by a sustained emission of an equal mass of CFC-11. The formula for the semi-empirical ODP is conceptually:

$$\text{ODP} = (\text{Ozone loss per unit mass of HCFC-141b}) / (\text{Ozone loss per unit mass of CFC-11})$$

This calculation takes into account the atmospheric lifetime of the compound, the number of chlorine atoms it contains, and the efficiency of those chlorine atoms in destroying ozone once they are released.

Signaling Pathways and Chemical Reactions

The primary mechanism by which HCFC-141b contributes to ozone depletion is through the catalytic destruction of ozone by chlorine atoms released in the stratosphere. This process can

be broken down into three main stages:

- Transport and Photodissociation (Initiation):
 - HCFC-141b is relatively stable in the lower atmosphere (troposphere), allowing it to be transported to the stratosphere.[7][12]
 - Once in the stratosphere, it is exposed to high-energy ultraviolet (UV-C) radiation from the sun, which it absorbs. This absorption of energy leads to the breaking of a carbon-chlorine bond (photodissociation or photolysis), releasing a chlorine atom ($\text{Cl}\cdot$).[6][12]

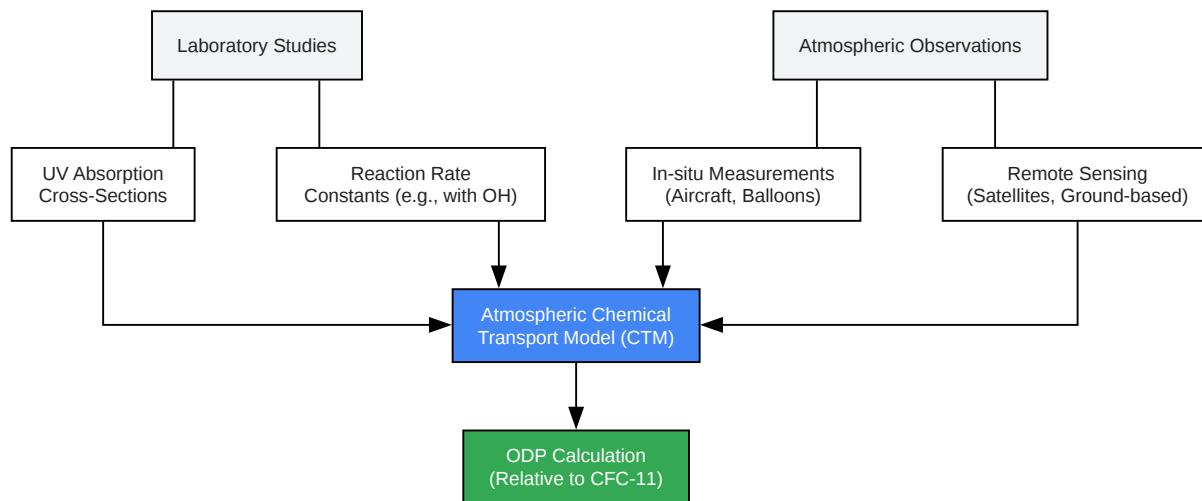
- Catalytic Ozone Destruction (Propagation):

- The released chlorine atom is a highly reactive radical that can catalytically destroy ozone (O_3) molecules. A single chlorine atom can destroy thousands of ozone molecules before it is removed from the catalytic cycle.[3][12]

Catalytic Cycle:

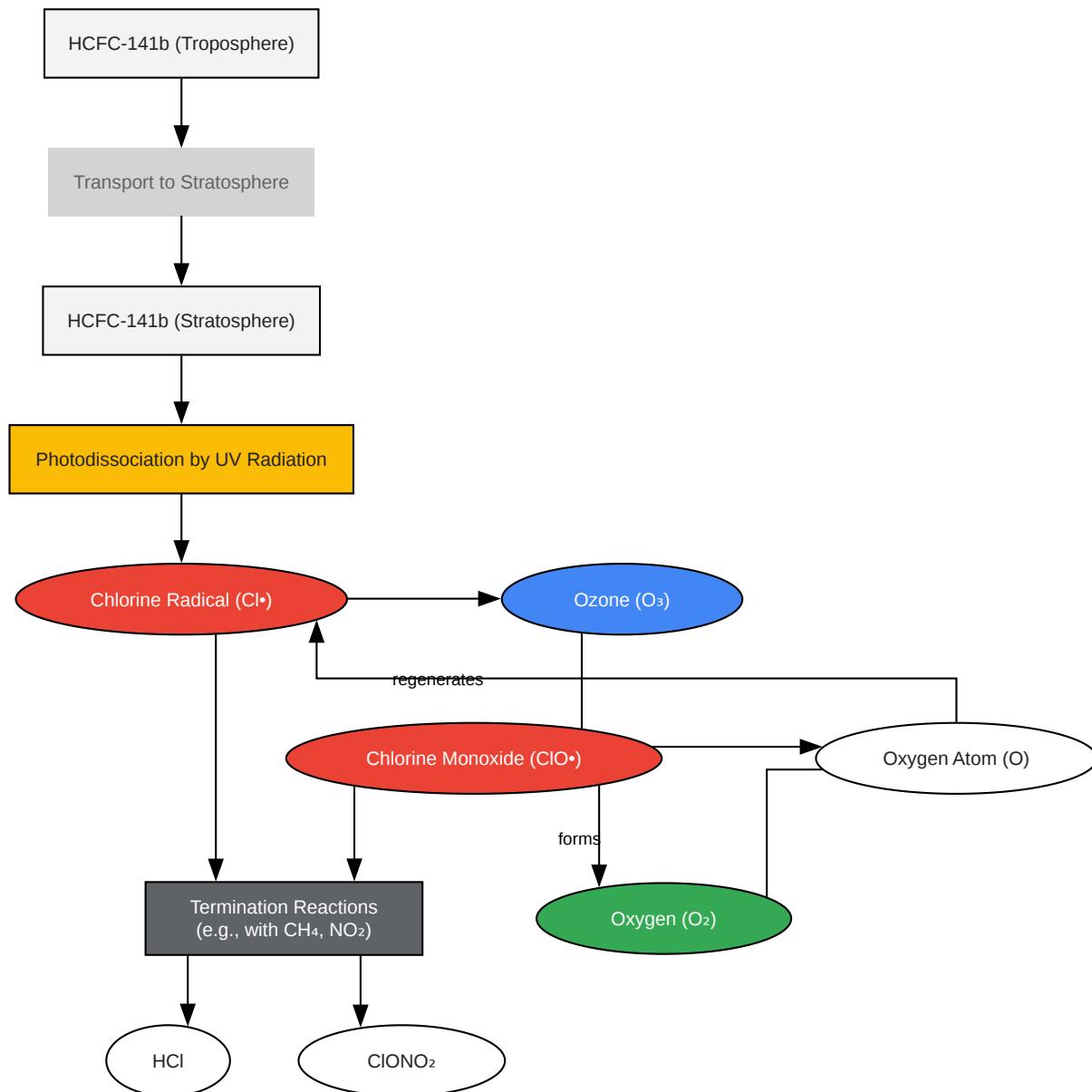
- $\text{Cl}\cdot + \text{O}_3 \rightarrow \text{ClO}\cdot + \text{O}_2$
- $\text{ClO}\cdot + \text{O} \rightarrow \text{Cl}\cdot + \text{O}_2$

- Termination:


- The catalytic cycle can be terminated when the chlorine atom or chlorine monoxide radical reacts with other atmospheric species to form more stable "reservoir" molecules, such as hydrogen chloride (HCl) and chlorine nitrate (ClONO₂). These reservoir molecules do not directly destroy ozone but can sequester the reactive chlorine.

Termination Reactions:

- $\text{Cl}\cdot + \text{CH}_4 \rightarrow \text{HCl} + \cdot\text{CH}_3$


- $\text{ClO}\cdot + \text{NO}_2 + \text{M} \rightarrow \text{ClONO}_2 + \text{M}$ (where M is a third body, like N_2 or O_2)

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ODP determination.

[Click to download full resolution via product page](#)

Caption: Ozone depletion pathway of HCFC-141b.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dspace.mit.edu [dspace.mit.edu]
- 2. ozone.unep.org [ozone.unep.org]
- 3. policycommons.net [policycommons.net]
- 4. A renewed rise in global HCFC-141b emissions between 2017–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scientific Assessment of Ozone Depletion: 2018 [csl.noaa.gov]
- 7. Semiempirical Methods [cup.uni-muenchen.de]
- 8. acd-ext.gsfc.nasa.gov [acd-ext.gsfc.nasa.gov]
- 9. ueaprints.uea.ac.uk [ueaprints.uea.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EGUsphere - A new production-based model for estimating emissions and banks of ODSSs: Application to HCFC-141b [egusphere.copernicus.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [The Ozone Depletion Potential of HCFC-141b: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156305#ozone-depletion-potential-odp-of-hcfc-141b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com